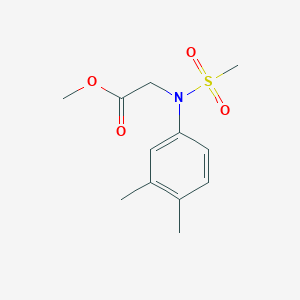

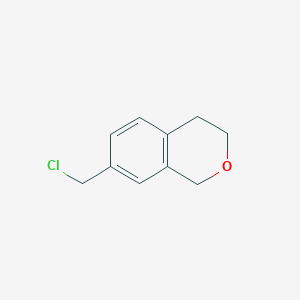

methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate," is a complex molecule that appears to be related to a family of compounds that have been synthesized for various applications, including potential antimicrobial activity. The molecule contains several functional groups, including a carbamate, sulfonamide, and an ether linkage, which may contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the alkylation of a hydroxyphenyl carbamate precursor. For instance, methyl-N-(4-hydroxyphenyl)carbamate can be alkylated with (chloromethyl)oxirane to produce methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, which can then undergo aminolysis to yield various methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates . Similarly, the synthesis of sulfonamide hybrids involves the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate . These methods suggest that the compound could be synthesized through a multi-step process involving the initial formation of a hydroxyphenyl carbamate followed by subsequent modifications to introduce the sulfonamide and ether groups.

Molecular Structure Analysis

The molecular structure of carbamate and sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonding, which can stabilize certain tautomeric forms. For example, in the case of ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate, intramolecular hydrogen bonds are arranged in an S(6) graph-set motif within the carbethoxythiourea moiety . This kind of intramolecular interaction is likely to be present in the compound of interest, influencing its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving carbamate compounds can be quite diverse. For example, methyl [4-(oxoacetyl)phenyl]carbamate can undergo condensation reactions with various reagents to form different heterocyclic structures . The presence of the sulfonamide group in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide hybrids . These reactions can be influenced by the presence of other functional groups in the molecule, leading to a wide range of possible products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. Carbamates generally exhibit moderate polarity and can engage in hydrogen bonding due to the presence of the carbonyl and amine groups. Sulfonamides are known for their acidic nature and ability to form salts with metals or amines. The ether linkage in the compound adds to its polarity and may affect its solubility in organic solvents. The thiophene moiety could contribute to the compound's aromatic character and potentially its electronic properties. The overall properties of the compound would be a combination of these individual group characteristics, leading to unique solubility, stability, and reactivity profiles.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

Research on compounds like methylphenidate and its interactions with alcohol highlights the complexity of drug metabolism and the formation of novel metabolites, such as ethylphenidate in human blood and liver samples following overdose scenarios with alcohol coingestion (Markowitz et al., 1999). These findings are crucial for understanding the metabolic pathways of pharmaceuticals and their potential interactions with other substances.

Environmental Pollutants and Human Exposure

Studies on environmental pollutants, such as perfluorinated sulfonamides in indoor and outdoor air, shed light on human exposure to various halogenated compounds (Shoeib et al., 2005). Similarly, the occurrence of parabens and their metabolites in human samples highlights the widespread exposure to common preservatives and the importance of monitoring such substances for potential health impacts (Zhang et al., 2020).

Pharmacological Interactions

The pharmacological interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine demonstrates the significant impact of drug-drug interactions on the pharmacodynamics and pharmacokinetics of substances, potentially altering their effects and effectiveness (Farré et al., 2007). Understanding these interactions is critical for drug safety and efficacy.

Novel Metabolite Identification

The identification of novel metabolites, such as thioether adducts of MDMA in human urine, underscores the importance of advanced analytical techniques in uncovering the metabolic fate of drugs and their potential toxicological implications (Perfetti et al., 2009). This research can inform safety assessments and therapeutic strategies.

Eigenschaften

IUPAC Name |

methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVHMBCYKGHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)